molecular formula C11H20ClNO2 B1433306 1-Cyclopentylpiperidine-2-carboxylic acid hydrochloride CAS No. 1786116-15-1

1-Cyclopentylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B1433306
CAS No.: 1786116-15-1
M. Wt: 233.73 g/mol
InChI Key: HAPISGGUHXTQIC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Cyclopentylpiperidine-2-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the hydrogenation of cyclopentylpiperidine derivatives using palladium or rhodium catalysts . This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction . Industrial production methods often involve similar catalytic hydrogenation processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclopentylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or rhodium catalysts.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Cyclopentylpiperidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopentylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.

Comparison with Similar Compounds

1-Cyclopentylpiperidine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    1-Cyclohexylpiperidine-2-carboxylic acid hydrochloride: This compound has a similar structure but with a cyclohexyl group instead of a cyclopentyl group, which may result in different chemical and biological properties.

    1-Cyclopropylpiperidine-2-carboxylic acid hydrochloride: The cyclopropyl group in this compound introduces additional ring strain, potentially affecting its reactivity and stability.

    1-Cyclobutylpiperidine-2-carboxylic acid hydrochloride: The cyclobutyl group provides a different steric environment, which can influence the compound’s interactions with molecular targets.

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-cyclopentylpiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-11(14)10-7-3-4-8-12(10)9-5-1-2-6-9;/h9-10H,1-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPISGGUHXTQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCCCC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1786116-15-1
Record name 1-cyclopentylpiperidine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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